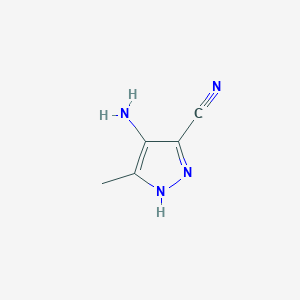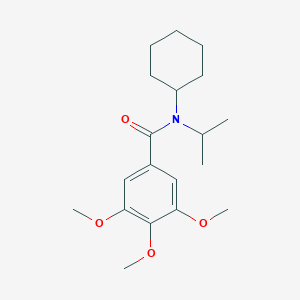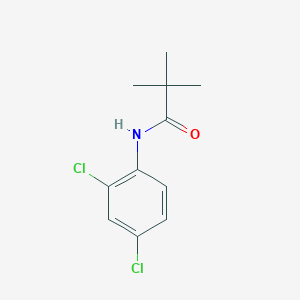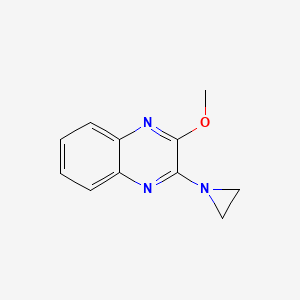
Quinoxaline, 2-(1-aziridinyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-aziridin-1-yl-2-methoxy-quinoxaline is a heterocyclic compound that features both aziridine and quinoxaline moieties Aziridines are three-membered nitrogen-containing rings known for their high reactivity, while quinoxalines are bicyclic compounds containing a benzene ring fused with a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-aziridin-1-yl-2-methoxy-quinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the aziridine ring. One common method is the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core. The methoxy group can be introduced via methylation reactions. The aziridine ring is then formed through aziridination reactions, which can involve the use of aziridine precursors and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the condensation and aziridination steps, ensuring consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, would be beneficial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-aziridin-1-yl-2-methoxy-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of amino derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Amino derivatives and other ring-opened products
Wissenschaftliche Forschungsanwendungen
3-aziridin-1-yl-2-methoxy-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 3-aziridin-1-yl-2-methoxy-quinoxaline involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzymes or the disruption of cellular processes. The quinoxaline moiety can interact with DNA and proteins, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler analog without the aziridine ring, used in various chemical and biological applications.
2-methoxyquinoxaline: Similar structure but lacks the aziridine ring, used in medicinal chemistry.
Aziridine: A simpler compound with only the aziridine ring, used as a building block in organic synthesis
Uniqueness
3-aziridin-1-yl-2-methoxy-quinoxaline is unique due to the combination of the aziridine and quinoxaline moieties, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
92289-53-7 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-3-methoxyquinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(14-6-7-14)12-8-4-2-3-5-9(8)13-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
OQVBWLCXCLNBNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=CC=CC=C2N=C1N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


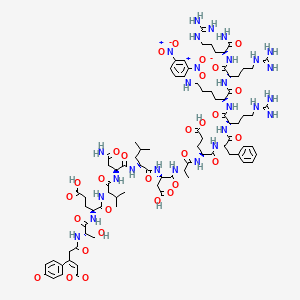
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)
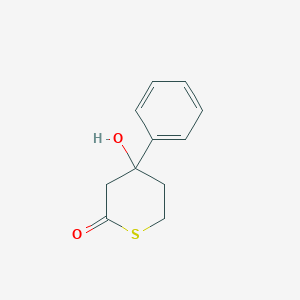


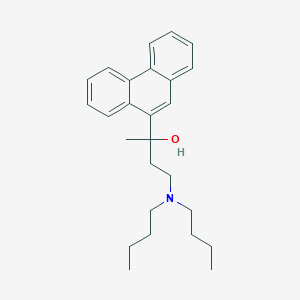
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)

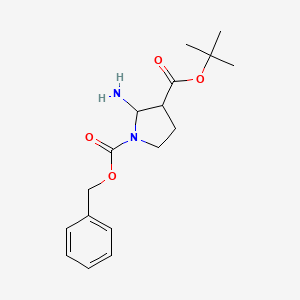
![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
